molecular formula C63H60Br3O6P3 B3191594 (2-Carboxyethyl)triphenylphosphonium tribromide CAS No. 55985-85-8

(2-Carboxyethyl)triphenylphosphonium tribromide

Cat. No. B3191594
CAS RN: 55985-85-8
M. Wt: 1245.8 g/mol
InChI Key: SZKHVYGCMPETHP-UHFFFAOYSA-N
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Description

“(2-Carboxyethyl)triphenylphosphonium tribromide” is a fine chemical and pharmaceutical intermediate . It has a CAS Number of 55985-85-8 and a molecular weight of 575.07 . The IUPAC name is (2-carboxyethyl) (triphenyl)phosphonium bromide compound with bromine (1:1) .


Molecular Structure Analysis

The molecular formula of “(2-Carboxyethyl)triphenylphosphonium tribromide” is C22H24BrO2P . The InChI Key is MBIJNKFEWFACKA-UHFFFAOYSA-N . The SMILES representation is C.[Br-].OC(=O)CCP+(C1=CC=CC=C1)C1=CC=CC=C1 .


Chemical Reactions Analysis

“(2-Carboxyethyl)triphenylphosphonium tribromide” is a bromine transfer agent for selective α-bromination of ketones and ketone acetals in the presence of double bonds, activated aromatic rings, esters or another free enolic position .


Physical And Chemical Properties Analysis

“(2-Carboxyethyl)triphenylphosphonium tribromide” reacts with water . It is soluble in THF (25 g/100 mL), dichloromethane, and insoluble in alcohol . It has a melting point of approximately 159°C (decomposition) . It is moisture sensitive .

Scientific Research Applications

Catalysis in Organic Synthesis

(2-Carboxyethyl)triphenylphosphonium tribromide has been synthesized and applied as a catalyst in the silylation of alcohols and thiols under solvent-free conditions. This catalyst selectively and efficiently catalyzes silylation reactions, demonstrating its potential in synthetic organic chemistry (Dey & Dhar, 2014).

Oxidation of Sulfides and Thiols

The compound has been used effectively for converting sulfides to sulfoxides and thiols to disulfides. This reaction takes place under neutral and anhydrous conditions, showcasing the reagent's versatility in specific oxidation processes (Tajbakhsh et al., 2005).

Bromination Agent

The bromination of anilines and phenols has been achieved using derivatives of this compound as a brominating agent. These derivatives have shown advantages over similar agents in terms of reaction time, simplicity, regioselectivity, and yields (Salmasi et al., 2016).

Safety And Hazards

“(2-Carboxyethyl)triphenylphosphonium tribromide” is moisture and water sensitive . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It should be kept away from oxidizing agents, bases . This reagent should be handled in a fume hood . It may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

2-carboxyethyl(triphenyl)phosphanium;tribromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C21H19O2P.3BrH/c3*22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;;;/h3*1-15H,16-17H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKHVYGCMPETHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H60Br3O6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722245
Record name (2-Carboxyethyl)(triphenyl)phosphanium bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1245.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Carboxyethyl)triphenylphosphonium tribromide

CAS RN

55985-85-8
Record name (2-Carboxyethyl)(triphenyl)phosphanium bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KL Duffin - 1989 - search.proquest.com
The goal of research presented in this dissertation is the development of novel analytical methods and instrumentation for analysis of organic and biological compounds by desorption …
Number of citations: 2 search.proquest.com

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